6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-18-9-5-3-2-4-8(9)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBQSBQEVKADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the
Biological Activity
Overview
6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a triazolo-pyridazine core structure, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1096984-21-2 |
| Molecular Formula | C₁₂H₉ClN₄O |
| Molecular Weight | 260.68 g/mol |
Antiproliferative Activity
Research has demonstrated that compounds with a triazolo-pyridazine scaffold exhibit significant antiproliferative activity against various cancer cell lines. A study focusing on a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines reported that some derivatives showed potent activity comparable to known anticancer agents like Combretastatin A-4 (CA-4) . Specifically, the compound 4q , which is structurally similar to this compound, exhibited IC₅₀ values of 0.008–0.014 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines.
The mechanism underlying the anticancer activity of these compounds is primarily linked to their ability to disrupt microtubule dynamics. The compound 4q was shown to inhibit tubulin polymerization effectively and arrest the cell cycle at the G2/M phase in A549 cells. This effect is attributed to its binding at the colchicine site on microtubules .
Study on Antiproliferative Effects
A detailed study synthesized various derivatives of [1,2,4]triazolo[4,3-b]pyridazines and evaluated their biological activities. The results indicated that:
- Compound 4q : Exhibited significant antiproliferative activity with IC₅₀ values ranging from 0.008 to 0.014 μM across different cancer cell lines.
- Mechanism : Inhibition of tubulin polymerization and disruption of microtubule dynamics were confirmed through immunostaining assays .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications on the phenyl ring significantly influenced the biological activity of the compounds. Electron-withdrawing and electron-donating groups were systematically introduced to assess their impact on potency. The presence of methoxy and amino substituents was particularly beneficial for enhancing antiproliferative effects .
Comparison with Similar Compounds
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Position 3 Substituents : Electron-donating groups (e.g., methoxy) may enhance solubility but reduce membrane permeability compared to halogenated or alkyl groups .
- Position 6 Modifications : Substitution with nitrogen-containing heterocycles (e.g., piperazines) improves target binding in enzyme inhibition assays .
Unanswered Questions :
- The target compound’s specific biological profile remains uncharacterized. Priority areas for investigation include kinase inhibition, antimicrobial activity, and metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
